(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
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Overview
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone typically involves the condensation of 2-aminopyridine with α-halo ketones. One common method is the Debus-Radziszewski synthesis, which involves the reaction of 2-aminopyridine with an α-halo ketone under basic conditions . Another method involves the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new catalysts and ligands for various chemical reactions .
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines .
Medicine
In medicinal chemistry, derivatives of this compound are being explored as potential therapeutic agents for the treatment of diseases such as tuberculosis and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials, including light-sensitive dyes and optical media for data storage .
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit the activity of phosphatidylinositol-3-kinases (PI3K), leading to the suppression of cell proliferation and induction of apoptosis . The compound also interacts with bacterial enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used as a hypnotic agent for the treatment of insomnia.
Alpidem: Used as an anxiolytic agent.
Saripidem: Used as a sedative and anxiolytic drug.
Uniqueness
(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is unique due to its versatile reactivity and broad spectrum of biological activity. Unlike some of its analogues, it has shown potential in both antimicrobial and anticancer applications, making it a valuable compound for further research and development .
Properties
CAS No. |
61122-83-6 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12N2O/c1-11-14(15(18)12-7-3-2-4-8-12)17-10-6-5-9-13(17)16-11/h2-10H,1H3 |
InChI Key |
PQMFENWLZFUNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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